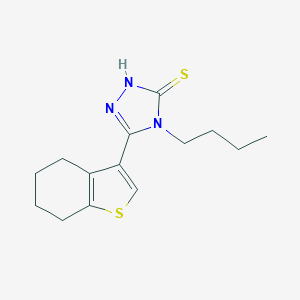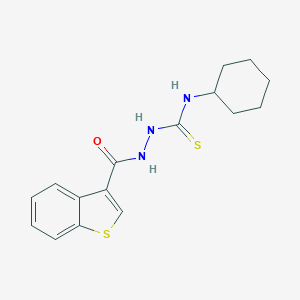![molecular formula C18H13ClN2O3 B456515 2-[5-(3-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B456515.png)
2-[5-(3-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde to form the intermediate 5-(3-chlorophenyl)furan-2-carbaldehyde. This intermediate is then reacted with anthranilic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[5-(3-Chlorophenyl)furan-2-yl]-3-oxo-1,2-dihydroquinazolin-4-one.
Reduction: Formation of 2-[5-(3-Chlorophenyl)furan-2-yl]-3-hydroxy-1,2,3,4-tetrahydroquinazolin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(3-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid
- (E)-3-(5-(4-Chlorophenyl)furan-2-yl)methylene-4-oxo-2-thioxothiazolidin-3-ylpropanoic acid
Uniqueness
2-[5-(3-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone is unique due to its specific structural features, such as the combination of a quinazolinone core with a chlorophenyl-furan moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13ClN2O3 |
|---|---|
Molecular Weight |
340.8g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)furan-2-yl]-3-hydroxy-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C18H13ClN2O3/c19-12-5-3-4-11(10-12)15-8-9-16(24-15)17-20-14-7-2-1-6-13(14)18(22)21(17)23/h1-10,17,20,23H |
InChI Key |
SJAKAIYFDMPRAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)C4=CC(=CC=C4)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456433.png)

![5-(5-chlorothiophen-2-yl)-N-[2-(4-{[5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazin-1-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456438.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B456442.png)
![3,5-bis(difluoromethyl)-1-{[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456443.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(2-METHOXYPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B456444.png)
![3-Ethyl-5-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456448.png)
![N-[1-(4-tert-butylphenyl)ethyl]-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B456449.png)
![3,5-bis(difluoromethyl)-1-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456450.png)
![N-[3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456451.png)
![3-({[3-(ethoxycarbonyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thien-2-yl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B456452.png)
![N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B456453.png)
![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B456454.png)
